molecular formula C16H17ClN6O2S B2810523 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide CAS No. 2320958-59-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide

Cat. No.: B2810523
CAS No.: 2320958-59-4
M. Wt: 392.86
InChI Key: SVVXJFYUAXMAFT-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyridazine moiety, an azetidine ring, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antibacterial activity , suggesting that the compound might target bacterial cells

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other triazolo-pyrazine derivatives, it may interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication

Result of Action

If the compound does indeed exhibit antibacterial activity , it may lead to the death of bacterial cells by disrupting essential cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The azetidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzenesulfonamide group through sulfonation reactions. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired modification. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: This compound may serve as a probe for studying biological processes or as a potential therapeutic agent due to its unique structural features.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial applications, such as in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide
  • N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and dimethyl groups on the benzenesulfonamide moiety can enhance its stability and modify its interaction with biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2S/c1-11-13(17)4-3-5-14(11)26(24,25)21(2)12-8-22(9-12)16-7-6-15-19-18-10-23(15)20-16/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVXJFYUAXMAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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